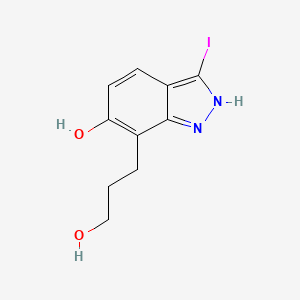
4-(Difluoromethyl)-N-methoxy-N-methyl-2-pyridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(difluoromethyl)-N-methoxy-N-methylpicolinamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. The presence of the difluoromethyl group in its structure imparts distinct physicochemical characteristics, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of heteroaromatics through Minisci-type radical chemistry, which is best applied to heteroaromatics . This process can be achieved using various difluoromethylation reagents and catalysts under specific reaction conditions.
Industrial Production Methods
Industrial production of 4-(difluoromethyl)-N-methoxy-N-methylpicolinamide may involve large-scale difluoromethylation processes. These processes often utilize metal-based methods to transfer the CF2H group to C(sp2) sites in both stoichiometric and catalytic modes . The precise site-selective installation of CF2H onto large biomolecules, such as proteins, has also been explored for pharmaceutical relevance .
化学反応の分析
Types of Reactions
4-(difluoromethyl)-N-methoxy-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include ClCF2H for the formation of X–CF2H bonds where X is oxygen, nitrogen, or sulfur . Other reagents and catalysts may be employed depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, difluoromethylation of aliphatic thiols can yield difluoromethylated thiols .
科学的研究の応用
4-(difluoromethyl)-N-methoxy-N-methylpicolinamide has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 4-(difluoromethyl)-N-methoxy-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can mimic functional groups widespread in biologically active molecules, enhancing the compound’s ability to interact with target proteins and enzymes . This interaction can lead to various biological effects, depending on the specific application and target.
類似化合物との比較
4-(difluoromethyl)-N-methoxy-N-methylpicolinamide can be compared with other similar compounds, such as those containing trifluoromethyl, trifluoromethoxy, and perfluoroalkyl groups . These compounds share some physicochemical properties due to the presence of fluorine atoms but differ in their specific applications and effects. The unique combination of the difluoromethyl group with the picolinamide structure sets 4-(difluoromethyl)-N-methoxy-N-methylpicolinamide apart from other fluorinated compounds.
Conclusion
4-(difluoromethyl)-N-methoxy-N-methylpicolinamide is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and properties make it a valuable tool for research and development in chemistry, biology, medicine, and industry.
特性
分子式 |
C9H10F2N2O2 |
|---|---|
分子量 |
216.18 g/mol |
IUPAC名 |
4-(difluoromethyl)-N-methoxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C9H10F2N2O2/c1-13(15-2)9(14)7-5-6(8(10)11)3-4-12-7/h3-5,8H,1-2H3 |
InChIキー |
MXLSBFONUFTKNB-UHFFFAOYSA-N |
正規SMILES |
CN(C(=O)C1=NC=CC(=C1)C(F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


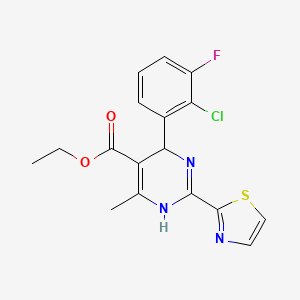


![5-Phenyltetrazolo[1,5-A]pyrimidin-7-Ol](/img/structure/B13915065.png)


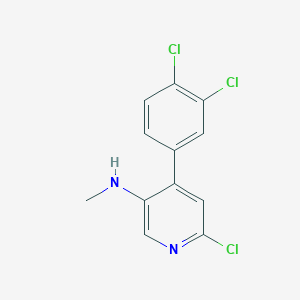
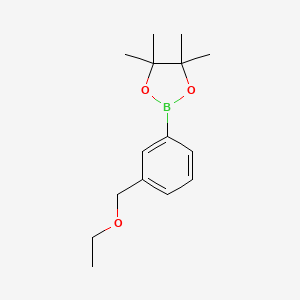
![3-Bromo-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13915098.png)
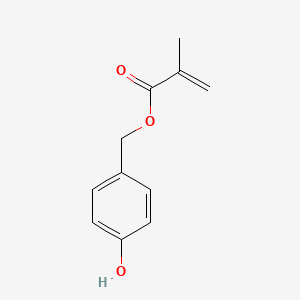
![Ethyl 3-bromo-8-hydroxyimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B13915114.png)
![(2R,3R,4S,5R)-2-[2-chloro-6-[(3-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13915130.png)

